molecular formula C19H26Cl2N2O4 B8458503 3,5-Dichlorobenzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate

3,5-Dichlorobenzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate

Cat. No. B8458503
M. Wt: 417.3 g/mol
InChI Key: HNHGCCJUINTMGS-UHFFFAOYSA-N
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Patent
US09409895B2

Procedure details

3,5-Dichlorobenzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate (2.4 g, 5.75 mmol) in DCM (13 ml) was treated with and 4M HCl in dioxane (14.38 ml, 57.5 mmol) to give a colourless solution. The mixture was stirred for 3.5 hours at room temperature and then concentrated under reduced pressure to afford the title compound which was used without further purification;
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.38 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8](C)[CH:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][CH2:18][C:19]2[CH:24]=[C:23]([Cl:25])[CH:22]=[C:21]([Cl:26])[CH:20]=2)=[O:16])[CH2:11][CH2:10]1)=O)(C)(C)C.Cl.O1CCOCC1>C(Cl)Cl>[CH3:6][NH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][CH2:18][C:19]2[CH:20]=[C:21]([Cl:26])[CH:22]=[C:23]([Cl:25])[CH:24]=2)=[O:16])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C1CCN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
14.38 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
13 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colourless solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CNC1CCN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.